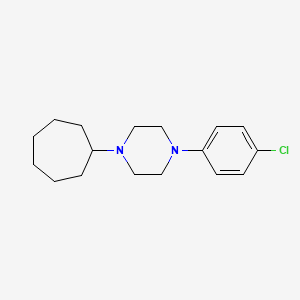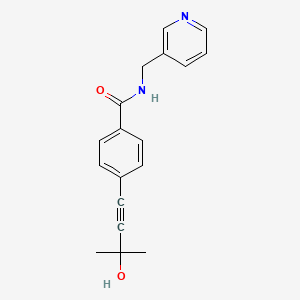![molecular formula C16H13Cl4NO2 B5226774 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide, also known as TCDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. TCDD is a highly toxic compound that has been linked to a range of health effects, including cancer, reproductive toxicity, and immune system dysfunction. Despite its toxicity, TCDD has been used in a variety of laboratory experiments due to its ability to selectively bind to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression.
作用機序
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves its binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression. Upon binding to the AhR, 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide induces a conformational change in the receptor that allows it to translocate to the nucleus, where it can bind to specific DNA sequences and regulate gene expression. This can lead to changes in cellular function, including alterations in metabolism, growth, and differentiation.
Biochemical and Physiological Effects:
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has been shown to have a range of biochemical and physiological effects, including alterations in gene expression, metabolism, and cellular signaling. These effects can have a range of consequences for cellular function, including changes in growth, differentiation, and apoptosis. 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has also been linked to a range of health effects, including cancer, reproductive toxicity, and immune system dysfunction.
実験室実験の利点と制限
One of the primary advantages of using 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide in laboratory experiments is its ability to selectively bind to the aryl hydrocarbon receptor (AhR), allowing researchers to study the effects of AhR activation on cellular function. However, 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide is also highly toxic and can have a range of adverse health effects, making it difficult to work with in laboratory settings. Additionally, the use of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide in laboratory experiments requires careful handling and disposal procedures to prevent exposure to researchers and the environment.
将来の方向性
There are a number of future directions for research on 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide and its effects on cellular function. One area of interest is the role of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide in the regulation of gene expression and its effects on cellular signaling pathways. Another area of interest is the development of new compounds that can selectively target the AhR without the toxic effects of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide. Finally, there is a need for further research on the health effects of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide and its potential role in the development of cancer, reproductive toxicity, and immune system dysfunction.
合成法
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves the reaction of 2,4,5-trichlorophenol with 2-chlorophenol in the presence of potassium hydroxide and a palladium catalyst. The resulting product is then reacted with 3-methylbenzoyl chloride to yield 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide.
科学的研究の応用
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has been used in a variety of scientific research applications, including studies of gene expression, developmental biology, and toxicology. One of the primary applications of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has been in the study of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression. 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has been shown to selectively bind to the AhR, leading to changes in gene expression that can have a range of effects on cellular function.
特性
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c1-10-5-4-6-11(9-10)14(22)21-15(16(18,19)20)23-13-8-3-2-7-12(13)17/h2-9,15H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWRTXSWMATQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![1-[4-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B5226753.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)


![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)